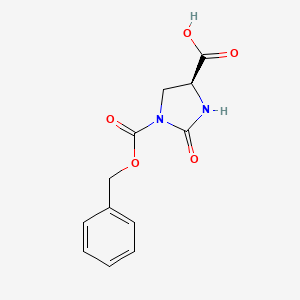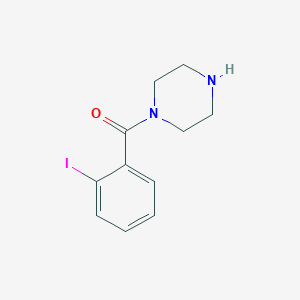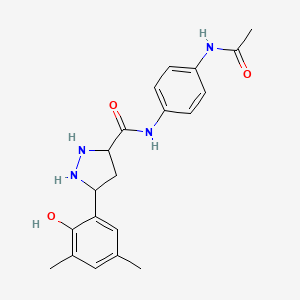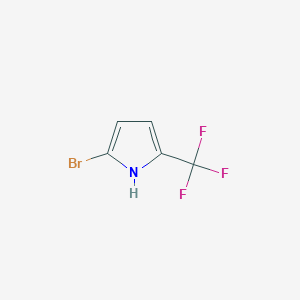
(S)-1-((benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-((benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its imidazolidine ring, which is a five-membered ring containing two nitrogen atoms. The presence of the benzyloxycarbonyl group adds to its chemical versatility, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid typically involves the following steps:
Formation of the Imidazolidine Ring: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.
Introduction of the Benzyloxycarbonyl Group: This step often involves the reaction of the imidazolidine derivative with benzyl chloroformate in the presence of a base such as triethylamine.
Oxidation: The final step involves the oxidation of the imidazolidine ring to introduce the oxo group, which can be accomplished using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products
The major products formed from these reactions include various substituted imidazolidine derivatives, which can be further utilized in organic synthesis and pharmaceutical applications.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (S)-1-((benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound is used to study enzyme mechanisms and as a precursor for the synthesis of enzyme inhibitors. Its structure allows it to interact with various biological targets, making it useful in drug discovery.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. They are investigated for their ability to inhibit specific enzymes involved in disease pathways.
Industry
Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of various active ingredients.
Wirkmechanismus
The mechanism of action of (S)-1-((benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes. The benzyloxycarbonyl group can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, inhibiting their activity. The imidazolidine ring can also participate in binding interactions, enhancing the compound’s affinity for its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-((benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid methyl ester: This compound has a similar structure but with a methyl ester group, which can affect its reactivity and solubility.
This compound ethyl ester: Similar to the methyl ester, this compound has an ethyl ester group, providing different physical and chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. Its chiral nature also makes it particularly valuable in the synthesis of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals.
Eigenschaften
Molekularformel |
C12H12N2O5 |
|---|---|
Molekulargewicht |
264.23 g/mol |
IUPAC-Name |
(4S)-2-oxo-1-phenylmethoxycarbonylimidazolidine-4-carboxylic acid |
InChI |
InChI=1S/C12H12N2O5/c15-10(16)9-6-14(11(17)13-9)12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,17)(H,15,16)/t9-/m0/s1 |
InChI-Schlüssel |
UTAMIJAKVLZNPQ-VIFPVBQESA-N |
Isomerische SMILES |
C1[C@H](NC(=O)N1C(=O)OCC2=CC=CC=C2)C(=O)O |
Kanonische SMILES |
C1C(NC(=O)N1C(=O)OCC2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5Z)-5-[(3-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12112064.png)
![1,4-Dichloro-2-[(2-chlorophenyl)methoxy]benzene](/img/structure/B12112070.png)
![methyl N-[1-[2-[4-[10-[2-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-6-phenyl-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-2H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12112085.png)

![(2R,3R,4S,5R)-2-{6-amino-2-[(3,3,3-trifluoropropyl)sulfanyl]-9H-purin-9-yl}-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12112092.png)


![2-[4-(4-Fluoro-phenyl)-piperazin-1-ylmethyl]-5-hydroxy-pyran-4-one](/img/structure/B12112106.png)

![2-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B12112116.png)



